3,4-Difluoro-4'-(ethylthio)benzophenone
Overview
Description
3,4-Difluoro-4'-(ethylthio)benzophenone (DFEB) is an organic compound belonging to the family of benzophenones. It is a versatile compound, which has been used in many scientific research applications. It is a popular choice for a range of lab experiments due to its wide range of properties. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and the potential future directions of DFEB.
Scientific Research Applications
Electrochemical Applications and Conductivity
- Electrochemical Oxidation of Polythiophenes: A study by Łapkowski and Pron (2000) on poly(3,4-ethylenedioxythiophene) (PEDOT) explores its electrochemical oxidation, showing that doping can be described by a heterogeneous "two-phase" model. This research indicates PEDOT's finite conductivity window and potential applications in electronic devices (Łapkowski & Pron, 2000).
Water Treatment Technologies
- Oxidation of Benzophenone Derivatives in Water Treatment: Yang and Ying (2013) investigated the oxidation of benzophenone-3, a chemical structurally related to the query compound, by ferrate(VI). Their study offers insights into reaction kinetics and product identification, suggesting the potential of ferrate(VI) for removing benzophenone derivatives from water, which could inform the treatment of similar compounds (Yang & Ying, 2013).
Photophysical and Photochemical Properties
- Photochemical Applications of Benzophenone: Dormán et al. (2016) reviewed the applications of benzophenone photochemistry in bioorganic chemistry, material science, and bioconjugation. The unique photochemical properties of benzophenones for covalent bond formation under light exposure could suggest similar applications for related compounds, including 3,4-Difluoro-4'-(ethylthio)benzophenone (Dormán et al., 2016).
Semiconductor and Polymer Research
- Polymer Photodetectors and Molecular Engineering: Zhang et al. (2015) demonstrated the enhancement of polymer photodetector sensitivity by modifying 3,4-ethylenedioxythiophene, suggesting that molecular engineering of similar compounds can significantly impact the development of advanced semiconductor devices (Zhang et al., 2015).
properties
IUPAC Name |
(3,4-difluorophenyl)-(4-ethylsulfanylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2OS/c1-2-19-12-6-3-10(4-7-12)15(18)11-5-8-13(16)14(17)9-11/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUMSAMHYZGILB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374260 | |
Record name | 3,4-Difluoro-4'-(ethylthio)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-4'-(ethylthio)benzophenone | |
CAS RN |
845781-10-4 | |
Record name | 3,4-Difluoro-4'-(ethylthio)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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